3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
3,4-dimethoxy-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H27N9O3 and its molecular weight is 489.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The presence of the pyrimidin-2-yl and piperazin-1-yl groups in the compound suggests potential interactions with nucleic acids and proteins .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with multiple targets. For instance, inhibition of phosphodiesterase type 5 could affect cyclic guanosine monophosphate (cGMP) levels, influencing vasodilation and other cellular processes . .
Pharmacokinetics
The compound’s degree of lipophilicity, which is often indicative of its ability to diffuse into cells, suggests that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting potential therapeutic applications.
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N9O3/c1-35-19-5-4-17(14-20(19)36-2)23(34)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h3-7,14-16H,8-13H2,1-2H3,(H,25,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPONURIOMERFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N9O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.